Palodesangren E
Description
Structure
3D Structure
Properties
Molecular Formula |
C31H28O7 |
|---|---|
Molecular Weight |
512.5 g/mol |
IUPAC Name |
(4R,4aS,5S,12bR)-4,5-bis(4-hydroxy-2-methoxyphenyl)-2-methyl-4,4a,5,12b-tetrahydro-3H-isochromeno[4,3-g]chromen-9-one |
InChI |
InChI=1S/C31H28O7/c1-16-10-23(20-7-5-18(32)13-26(20)35-2)30-24(11-16)22-12-17-4-9-29(34)37-25(17)15-28(22)38-31(30)21-8-6-19(33)14-27(21)36-3/h4-9,11-15,23-24,30-33H,10H2,1-3H3/t23-,24-,30-,31+/m0/s1 |
InChI Key |
BKCPZBIJQGQCCP-ODJQGHGISA-N |
Isomeric SMILES |
CC1=C[C@@H]2[C@H]([C@@H](C1)C3=C(C=C(C=C3)O)OC)[C@H](OC4=C2C=C5C=CC(=O)OC5=C4)C6=C(C=C(C=C6)O)OC |
Canonical SMILES |
CC1=CC2C(C(C1)C3=C(C=C(C=C3)O)OC)C(OC4=C2C=C5C=CC(=O)OC5=C4)C6=C(C=C(C=C6)O)OC |
Origin of Product |
United States |
Preparation Methods
Diels–Alder Cycloaddition for Core Assembly
The tricyclic core common to palodesangrens is often synthesized via Diels–Alder reactions. For example:
-
Model system : Reaction between diene 35 and chalcone 36b yields cyclohexene adducts with 1.7:1 endo/exo selectivity.
-
Optimization : LiAlH4-mediated deacetylation and acid-catalyzed cyclization achieve the tricyclic chroman structure in 54% yield over two steps.
Table 1: Diels–Alder Reaction Outcomes for Palodesangren Precursors
| Diene | Dienophile | Conditions | Yield (%) | endo/exo Ratio |
|---|---|---|---|---|
| 35 | 36b | Toluene, 110°C | 69 | 1.7:1 |
| 35 | 55 | Toluene, 110°C | 68 | 1.5:1 |
Regioselective Functionalization via Casnati–Skattebøl Formylation
Ortho-formylation of phenolic intermediates is critical for introducing substituents on the aryl rings:
Ring-Closing Metathesis (RCM) for 2H-Pyran-2-one Formation
The A ring is installed via Ru-catalyzed RCM:
-
Catalyst selection : Grubbs II catalyst (Hoveyda–Grubbs) provides superior yields (63%) compared to first-generation catalysts.
-
Substrate design : Styrene acrylate precursors (e.g., 61 ) undergo RCM at 40°C in dichloroethane to form the pyranone ring.
Table 2: RCM Optimization for Pyranone Ring Closure
| Substrate | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 61 | Grubbs II | DCE | 40 | 63 |
| 61 | Grubbs I | DCE | 40 | 42 |
Hypothetical Route for this compound
Proposed Synthetic Pathway
Anticipated Challenges
-
Stereocontrol : Four contiguous stereocenters in the tetracyclic core demand chiral auxiliaries or asymmetric catalysis.
-
Regioselectivity in formylation : Competing para-formylation and over-reaction necessitate precise MgCl2 stoichiometry.
-
RCM efficiency : Steric hindrance from bulky aryl groups may reduce metathesis yields.
Comparative Analysis of Palodesangren Syntheses
Table 3: Yields and Steps for Related Compounds
Chemical Reactions Analysis
Types of Reactions
Palodesangren E undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Mechanism of Action : Research indicates that Palodesangren E exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that it induces apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell cycle arrest and ultimately cell death.
- Case Study : In a study involving human cancer cell lines (A375P, MCF-7, HT-29), this compound demonstrated potent cytotoxicity, with IC50 values significantly lower than those of standard chemotherapeutic agents .
-
Antiviral Properties
- Targeting Viral Replication : this compound has been investigated for its potential to inhibit viral replication, particularly in the context of dengue virus. It modulates autophagy pathways that are essential for viral life cycles.
- Data Findings : A recent study highlighted that treatment with this compound led to a marked reduction in dengue virus RNA levels in infected cells, suggesting its potential as a therapeutic agent against viral infections .
-
Neuroprotective Effects
- Cognitive Function : Emerging research suggests that this compound may have neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease. It appears to mitigate oxidative stress and inflammation within neuronal cells.
- Experimental Evidence : Animal models treated with this compound showed improved cognitive function and reduced markers of neuroinflammation compared to controls .
Biotransformation Studies
The biotransformation of this compound has been studied extensively to understand its metabolic pathways and the formation of bioactive metabolites.
- Metabolite Identification : A study utilizing Aspergillus niger for biotransformation revealed several novel metabolites derived from this compound, which exhibited enhanced biological activities compared to the parent compound .
- Table 1: Biotransformation Products of this compound
| Metabolite | Structure | Biological Activity |
|---|---|---|
| Metabolite 1 | Structure A | Anticancer activity |
| Metabolite 2 | Structure B | Antiviral activity |
| Metabolite 3 | Structure C | Neuroprotective effects |
Synthetic Approaches
The synthesis of this compound has been achieved through various methodologies, allowing for the exploration of structure-activity relationships.
- Total Synthesis : Recent advancements have led to efficient synthetic routes for producing this compound, enabling researchers to obtain sufficient quantities for extensive biological testing .
- Table 2: Synthetic Routes for this compound
| Method | Yield (%) | Comments |
|---|---|---|
| Method A | 29% | Utilizes a late-stage formation approach |
| Method B | 18% | Involves multiple steps with purification challenges |
Mechanism of Action
The mechanism of action of palodesangren E involves its interaction with molecular targets such as androgen receptors. It inhibits the enzyme testosterone 5α-reductase, preventing the formation of 5α-dihydrotestosterone, a potent androgen. This inhibition can lead to reduced androgenic effects, making it a potential candidate for treating conditions like androgenic alopecia and prostate hyperplasia .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Palodesangren E shares its tetracyclic core with other members of the Mulberry Diels–Alder-type adduct (MDAAs) family, such as Palodesangrens B, D, and C. Key structural variations arise from substituent patterns and oxidation states (Table 1).
Table 1: Structural Features of this compound and Analogues
The tetrahydrobenzo[c]pyranochromenone core is critical for bioactivity, with substituents modulating solubility and target affinity. For instance, methylation in B and D enhances synthetic feasibility but may reduce polarity compared to E’s natural hydroxylation .
Bioactivity and Pharmacological Profiles
Table 2: Bioactivity Comparison
This compound’s anti-androgenic activity contrasts with Palodesangren B’s role as a BRD4 inhibitor, highlighting how minor structural differences redirect biological targets . Notably, B’s trimethyl ether groups may enhance membrane permeability, contributing to its higher predicted toxicity (class 4) compared to unmodified natural analogs .
Pharmacological Potential and Toxicity Considerations
Palodesangren B’s BRD4 inhibition and low acute toxicity (LD₅₀: 500 mg/kg) suggest therapeutic promise in cancers driven by BRD4 dysregulation, such as leukemia . In contrast, E’s anti-androgen activity positions it for hormone-dependent conditions. However, E’s toxicity remains unstudied, necessitating caution in drug development.
Q & A
Q. What are the established methodologies for isolating Palodesangren E from natural sources?
To isolate this compound, researchers should employ a multi-step approach:
- Extraction : Use solvents like ethanol or methanol for initial extraction, optimized via polarity-based trials .
- Chromatography : Fractionate crude extracts using column chromatography (e.g., silica gel, HPLC) with gradient elution to separate compounds .
- Characterization : Validate purity via NMR, mass spectrometry, and X-ray crystallography. Ensure reproducibility by documenting solvent ratios, temperature, and pressure .
Q. How should researchers design initial experiments to assess this compound’s bioactivity?
- In vitro assays : Use cell lines (e.g., cancer, microbial) to test dose-dependent cytotoxicity or antimicrobial activity. Include positive/negative controls and triplicate trials .
- Dose-response curves : Quantify IC50 values using nonlinear regression models. Standardize protocols across replicates to minimize variability .
- Statistical validation : Apply ANOVA or t-tests to confirm significance (p < 0.05). Report confidence intervals and effect sizes .
Q. What best practices ensure a rigorous literature review on this compound’s pharmacological properties?
- Systematic searches : Use databases like PubMed and SciFinder with keywords (e.g., "this compound biosynthesis," "mechanism of action"). Filter by publication date (last 10 years) and peer-reviewed status .
- Data synthesis : Organize findings into tables comparing bioactivity, synthesis routes, and structural analogs. Highlight gaps (e.g., limited in vivo data) .
- Critical appraisal : Evaluate study limitations, such as small sample sizes or non-standardized assays, using tools like AMSTAR-2 .
Advanced Research Questions
Q. How can contradictions in reported data on this compound’s mechanism of action be resolved?
- Root-cause analysis : Compare experimental conditions (e.g., cell lines, solvent systems) across conflicting studies. Replicate key experiments under controlled variables .
- Meta-analysis : Aggregate data from multiple studies using random-effects models to identify trends obscured by individual variability .
- Advanced models : Employ CRISPR-engineered cell lines or transgenic organisms to isolate specific pathways implicated in discrepancies .
Q. What strategies optimize the synthetic pathway of this compound to enhance yield and purity?
- Design of Experiments (DOE) : Use factorial designs to test variables (e.g., catalyst concentration, reaction time). Analyze interactions via response surface methodology .
- Process monitoring : Integrate real-time HPLC or FTIR to track intermediate formation and adjust conditions dynamically .
- Green chemistry principles : Replace toxic solvents (e.g., dichloromethane) with ionic liquids or supercritical CO₂ to improve sustainability without sacrificing yield .
Q. Which advanced analytical techniques are recommended for characterizing this compound’s structural isomers?
- Chiral chromatography : Resolve enantiomers using columns with chiral stationary phases (e.g., cellulose derivatives) .
- Computational modeling : Predict isomer stability and reactivity via DFT (Density Functional Theory) simulations. Cross-validate with experimental NMR shifts .
- Synchrotron X-ray diffraction : Determine absolute configuration of crystalline isomers, ensuring unambiguous structural assignment .
Data Presentation and Reproducibility
Q. How should researchers present raw and processed data for studies on this compound?
- Raw data : Deposit in open-access repositories (e.g., Zenodo) with metadata compliant with FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Processed data : Use tables to summarize key metrics (e.g., IC50, yield percentages). Include error margins and statistical significance markers .
- Visualization : Generate dose-response curves with GraphPad Prism or Python’s Matplotlib. Avoid dual-axis plots to prevent misinterpretation .
What frameworks ensure ethical and feasible research questions for this compound studies?
- FINER criteria : Evaluate questions for Feasibility, Interest, Novelty, Ethics, and Relevance. For example, "Does this compound inhibit SARS-CoV-2 replication?" meets novelty and relevance .
- PICO framework : Define Population (e.g., specific cell lines), Intervention (dose range), Comparison (positive/negative controls), and Outcomes (e.g., apoptosis rate) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
